恩他卡朋-d10

描述

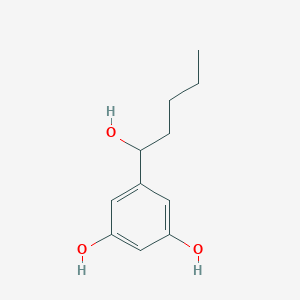

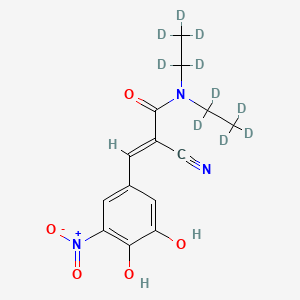

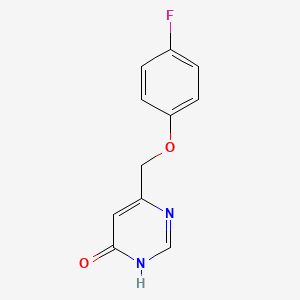

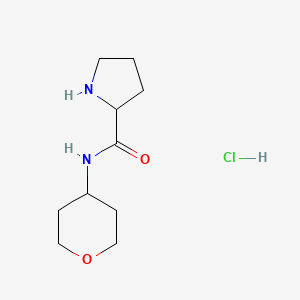

恩他卡朋-d10 是恩他卡朋的氘标记形式,恩他卡朋是一种强效、可逆、外周作用、口服有效的儿茶酚-O-甲基转移酶 (COMT) 抑制剂。这种酶参与儿茶酚胺神经递质和相关药物的代谢。 This compound 主要用于科学研究,以研究恩他卡朋的药代动力学和代谢特征 .

科学研究应用

恩他卡朋-d10 具有广泛的科学研究应用,包括:

化学: 用作分析化学中的示踪剂,以研究恩他卡朋的药代动力学和代谢途径。

生物学: 有助于了解恩他卡朋对各种组织中 COMT 活性的生物学效应。

医学: 通过研究恩他卡朋与其他药物的相互作用,用于开发治疗帕金森病的新治疗策略。

作用机制

恩他卡朋-d10 通过抑制儿茶酚-O-甲基转移酶 (COMT) 酶发挥作用。这种抑制阻止了儿茶酚胺(如多巴胺)的分解,从而增加了它们在大脑中的可用性。分子靶点包括 COMT 的活性位点,恩他卡朋在此结合并抑制其活性。 这导致与左旋多巴和脱羧酶抑制剂一起服用时左旋多巴血浆浓度升高,从而导致更持久的多巴胺能刺激 .

类似化合物:

托卡朋: 另一种 COMT 抑制剂,作用机制类似,但与肝毒性有关。

奥皮卡朋: 一种新型 COMT 抑制剂,半衰期更长,酶抑制更持续。

卡比多巴/左旋多巴: 通常与恩他卡朋联合使用,以增强其效果 .

独特性: this compound 的独特性在于其氘标记,这使得能够进行详细的药代动力学研究。与托卡朋不同,它与肝毒性无关,使其成为更安全的替代品。 奥皮卡朋虽然有效,但与恩他卡朋相比,需要更少的给药频率 .

生化分析

Biochemical Properties

Entacapone D10 (E isomer) plays a crucial role in biochemical reactions by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, entacapone D10 (E isomer) increases the bioavailability of levodopa, thereby enhancing its therapeutic effects in Parkinson’s disease . The interaction between entacapone D10 (E isomer) and COMT is selective and reversible, making it a valuable tool in biochemical studies.

Cellular Effects

Entacapone D10 (E isomer) has significant effects on various types of cells and cellular processes. It influences cell function by increasing the levels of dopamine in the brain, which is crucial for the management of Parkinson’s disease . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COMT. The inhibition of COMT leads to increased dopamine levels, which in turn affects neurotransmission and cellular responses .

Molecular Mechanism

The molecular mechanism of entacapone D10 (E isomer) involves its binding to the active site of COMT, thereby inhibiting its activity. This inhibition prevents the methylation of catecholamines, leading to increased levels of dopamine . The binding interaction is reversible, allowing for precise control over the enzyme’s activity. Additionally, entacapone D10 (E isomer) undergoes isomerization and glucuronidation, which are essential for its metabolic processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of entacapone D10 (E isomer) change over time. The compound is stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that entacapone D10 (E isomer) maintains its inhibitory effects on COMT, but the extent of inhibition may vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of entacapone D10 (E isomer) vary with different dosages in animal models. At lower doses, the compound effectively inhibits COMT and enhances the therapeutic effects of levodopa . At higher doses, entacapone D10 (E isomer) may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of precise dosage control in experimental studies.

Metabolic Pathways

Entacapone D10 (E isomer) is involved in several metabolic pathways, primarily through its interaction with COMT. The main metabolic pathway includes isomerization to the cis-isomer, followed by glucuronidation . This process ensures the compound’s stability and facilitates its excretion. Additionally, entacapone D10 (E isomer) affects metabolic flux by altering the levels of catecholamines and their metabolites .

Transport and Distribution

Within cells and tissues, entacapone D10 (E isomer) is transported and distributed through various mechanisms. It binds to serum albumin and is transported to target tissues where it exerts its inhibitory effects on COMT . The compound’s distribution is influenced by its lipophilicity, which affects its ability to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

Entacapone D10 (E isomer) exhibits specific subcellular localization, primarily targeting the cytoplasm where COMT is active . The compound’s activity is influenced by its localization, as it needs to be in proximity to COMT to exert its inhibitory effects. Post-translational modifications, such as glucuronidation, also play a role in directing entacapone D10 (E isomer) to specific cellular compartments .

准备方法

合成路线和反应条件: 恩他卡朋-d10 的合成涉及将氘掺入恩他卡朋分子中。一种常见的方法是用氘代试剂对恩他卡朋进行氘代。该过程通常涉及以下步骤:

起始原料: 2-甲氧基-4-碘苯酚和 2-氰基-N,N-二乙基丙烯酰胺。

反应条件: 反应在氘代溶剂和催化剂的存在下,在受控的温度和压力条件下进行。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 在工业反应器中反应大量的起始原料。

优化: 优化反应条件,以最大程度地提高产量和纯度。

化学反应分析

反应类型: 恩他卡朋-d10 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的醌类。

还原: 还原反应可以将硝基转化为氨基。

取代: 卤化和其他取代反应可以修饰芳香环

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和催化加氢等还原剂。

取代: 在受控条件下使用溴和氯等卤化剂

相似化合物的比较

Tolcapone: Another COMT inhibitor with a similar mechanism of action but associated with hepatotoxicity.

Opicapone: A newer COMT inhibitor with a longer half-life and more continuous enzyme inhibition.

Carbidopa/Levodopa: Often used in combination with entacapone to enhance its effects .

Uniqueness: Entacapone-d10 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike tolcapone, it is not associated with hepatotoxicity, making it a safer alternative. Opicapone, while effective, requires less frequent dosing compared to entacapone .

属性

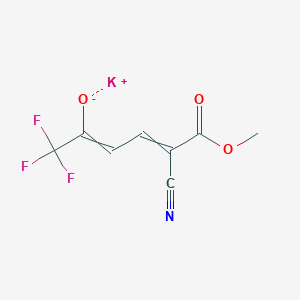

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YFIMXNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

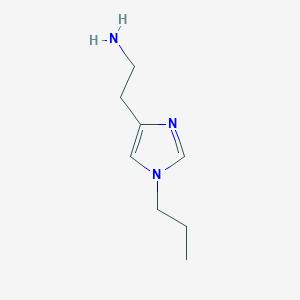

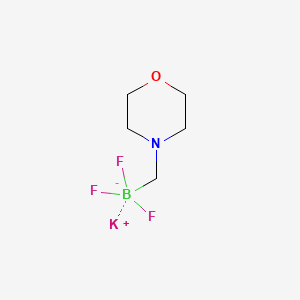

![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)